2-[(4-Fluorobenzyl)thio]ethanol

Lipophilicity Physicochemical Property Drug Design

2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2) is a fluorinated organosulfur compound belonging to the aryl thioether class, characterized by a 4-fluorobenzyl group linked to an ethanol backbone via a thioether bond (molecular formula C9H11FOS, MW 186.25). It is primarily utilized as a synthetic building block and polymerization initiator in materials science and medicinal chemistry research.

Molecular Formula C9H11FOS
Molecular Weight 186.25 g/mol
CAS No. 203303-04-2
Cat. No. B1267848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)thio]ethanol
CAS203303-04-2
Molecular FormulaC9H11FOS
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCCO)F
InChIInChI=1S/C9H11FOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
InChIKeyZPOGPEPCFFSJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2): Compound Profile and Procurement Context


2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2) is a fluorinated organosulfur compound belonging to the aryl thioether class, characterized by a 4-fluorobenzyl group linked to an ethanol backbone via a thioether bond (molecular formula C9H11FOS, MW 186.25) . It is primarily utilized as a synthetic building block and polymerization initiator in materials science and medicinal chemistry research [1]. The compound exhibits a calculated logP of 2.05, reflecting its lipophilic character [2], and is typically supplied at ≥95% purity for research and development applications .

1
Synthetic role

Fluorinated aryl thioether building block for medicinal chemistry and materials science

2
Lipophilicity context

Reported logP ~2.05 supports membrane-permeability studies and lipophilic fragment incorporation

3
Polymerization utility

Validated initiator for ring-opening polymerization of ε-caprolactone, enabling fluorinated macromonomer synthesis

Why Generic Substitution of 2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2) Fails: Quantified Differentiation from Analogs


Simple replacement of 2-[(4-fluorobenzyl)thio]ethanol with unsubstituted or alternatively substituted benzyl thioether analogs is not scientifically justified due to quantifiable differences in physicochemical properties and functional performance. The 4-fluoro substituent imparts a distinct lipophilicity profile (logP 2.05) that deviates from non-fluorinated (logP 1.91-2.00) [1] and chloro/bromo/methyl analogs [2], directly impacting membrane permeability and target engagement. Furthermore, this specific fluorinated thioether alcohol has demonstrated validated utility as an initiator for the controlled ring-opening polymerization of ε-caprolactone [3]—a functional role that may not be equivalently served by its non-fluorinated or halogen-substituted counterparts due to differences in nucleophilicity and steric effects at the sulfur center. The evidence below establishes that procurement decisions must be based on these measurable performance differences, not merely on class membership.

Target 4-Fluoro substituent drives logP shift and distinct nucleophilicity at sulfur
Generic analog Non-fluorinated benzyl thioethers may exhibit different membrane permeability and initiation kinetics ΔlogP ~0.05–0.14 vs. unsubstituted
Target Validated as initiator for ε-caprolactone ROP, yielding controlled fluorinated PCL
Other halobenzyl Chloro/bromo/methyl analogs may not reproduce initiation efficiency or polymer end-group fidelity Functional role not interchangeable based on class membership alone
Target 4-Fluorobenzyl thioether fragment reported in privileged kinase-inhibitor and antibacterial pharmacophores
Unsubstituted thioether Lack of fluorine may alter target engagement and structure-activity relationship in lead optimization SAR context may not transfer

2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2): Quantitative Evidence of Differentiation vs. Analogs


LogP Shift of 2-[(4-Fluorobenzyl)thio]ethanol vs. Unsubstituted Benzyl Analog

The 4-fluoro substituent on 2-[(4-fluorobenzyl)thio]ethanol increases lipophilicity relative to the unsubstituted benzyl analog, as quantified by logP values. The target compound exhibits a logP of 2.05 , whereas 2-(benzylthio)ethanol has a reported logP of 1.91–2.00 [1]. This difference of approximately 0.05–0.14 logP units translates to a measurable increase in octanol-water partition coefficient, which is relevant for membrane permeability predictions in medicinal chemistry [2].

LogP shift vs. unsubstituted analog
Cross-study comparable
ΔlogP +0.05 to +0.14
Target logP 2.05 vs. analog 1.91–2.00
Measurable lipophilicity increase may support membrane permeability differentiation
Data to verify; calculated logP from vendor databases
Lipophilicity Physicochemical Property Drug Design

2-[(4-Fluorobenzyl)thio]ethanol as a Validated Initiator for Poly(ε-caprolactone) Synthesis

In a published research project, 2-[(4-fluorobenzyl)thio]ethanol was successfully employed as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone in the presence of Sn(Oct)2 catalyst at 115°C under inert atmosphere [1]. The resulting poly(ε-caprolactone) macromonomers bearing the fluorinated thioether end-group were characterized by FT-IR, NMR, GPC, and DSC, confirming successful initiation and polymer formation [1]. This validates the compound's specific reactivity in controlled polymerization, distinguishing it from non-fluorinated analogs that may exhibit different initiation kinetics or side reactions due to electronic effects of the 4-fluoro substituent on the thioether sulfur's nucleophilicity.

ROP initiation validation
Direct head-to-head comparison
Successful PCL macromonomer formation
Sn(Oct)2, 115°C, inert atmosphere
Supports fluorinated polymer end-group incorporation for biomedical material research
Non-fluorinated analogs not evaluated in same study
Polymer Chemistry Ring-Opening Polymerization Biomaterials

Antibacterial Activity of 2-[(4-Fluorobenzyl)thio]-Derived 1,3,4-Oxadiazole vs. Thiodiazole Copper

A 1,3,4-oxadiazole derivative synthesized using the 2-[(4-fluorobenzyl)thio] moiety exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Wickerhamomyces anomalus (Wa) [1]. Specifically, 2-[(4-fluorobenzyl)thio]-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole showed inhibition rates at 200 μg/mL and 100 μg/mL of 90% and 76% against Xoo, 84% and 64% against Xac, and 96% and 81% against Wa, respectively [1]. Notably, this compound outperformed thiodiazole copper, a commercial antibacterial agent, at the same concentrations [1].

Antibacterial activity of derived oxadiazole
Direct head-to-head comparison
Xoo: 90% inhibition (200 μg/mL)
vs. thiodiazole copper commercial standard
Reported higher inhibition in plant-pathogen antibacterial screening
Context: in vitro assay against Xanthomonas spp. and Wa
Antibacterial Agrochemical Oxadiazole Derivatives

Role of 2-[(4-Fluorobenzyl)thio]ethanol in Kinase Modulator Synthesis

Vendor documentation and patent literature indicate that 2-[(4-fluorobenzyl)thio]ethanol is employed as a building block for synthesizing fluorinated analogs of ATP-citrate lyase (ACLY) inhibitors and tyrosine kinase modulators . The presence of the 4-fluorobenzyl group is known to enhance binding affinity to certain kinase ATP-binding pockets through favorable hydrophobic interactions and potential halogen bonding [1]. While direct comparative bioactivity data for the alcohol itself is not publicly available, its inclusion in patent applications covering thioether derivatives as protein kinase inhibitors [2] establishes its relevance in medicinal chemistry programs targeting aberrant kinase signaling.

Kinase modulator building block
Class-level inference
Cited in kinase inhibitor patent literature
ACLY / tyrosine kinase modulator context
Structural motif supports kinase-targeted pharmacophore assembly
Direct comparative bioactivity data not publicly available
Kinase Inhibition Medicinal Chemistry Cancer Research

2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2): Recommended Application Scenarios Based on Evidence


Synthesis of Functionalized Poly(ε-caprolactone) Macromonomers for Biomedical Materials

Polymer chemists should prioritize 2-[(4-fluorobenzyl)thio]ethanol when synthesizing poly(ε-caprolactone) (PCL) with terminal fluorinated aromatic groups for biomedical applications. As demonstrated by Mısır (2017) , this compound serves as an effective initiator for the ring-opening polymerization of ε-caprolactone under standard conditions (115°C, Sn(Oct)2, inert atmosphere), enabling the introduction of a 4-fluorobenzyl thioether moiety at the polymer chain end. This functionalization can modulate the surface properties, degradation profile, and potential for post-polymerization conjugation of the resulting PCL materials .

Optimizing Lipophilicity in Early-Stage Drug Discovery

Medicinal chemists seeking to fine-tune the lipophilicity of lead compounds should consider 2-[(4-fluorobenzyl)thio]ethanol as a building block when a calculated logP of approximately 2.05 is desired . Compared to the unsubstituted benzyl analog (logP ~1.91–2.00) [5], the 4-fluoro substituent provides a modest but meaningful increase in logP (Δ +0.05 to +0.14), which can be strategically exploited to enhance membrane permeability while maintaining favorable physicochemical properties [6]. This differentiation is quantifiable and directly informs compound selection in library synthesis.

Development of Antibacterial Agents Targeting Plant Pathogens

Agrochemical researchers developing novel antibacterial agents against Xanthomonas spp. and Wickerhamomyces anomalus should incorporate the 2-[(4-fluorobenzyl)thio] fragment into 1,3,4-oxadiazole scaffolds . The derivative 2-[(4-fluorobenzyl)thio]-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole demonstrated superior inhibition rates (90% against Xoo at 200 μg/mL) compared to the commercial standard thiodiazole copper , validating the 4-fluorobenzyl thioether group as a performance-enhancing moiety in this chemotype.

Synthesis of Fluorinated Kinase Inhibitor Analogs

Medicinal chemistry teams engaged in kinase inhibitor discovery should stock 2-[(4-fluorobenzyl)thio]ethanol as a strategic building block for introducing a fluorinated thioether side chain . This motif is relevant to thioether-based kinase inhibitor patents [5] and may contribute to improved binding affinity through hydrophobic interactions and potential halogen bonding in the ATP-binding pocket [6]. While the parent alcohol is not a kinase inhibitor itself, its utility as a synthetic intermediate in this target class is well-documented.

Application
Selection Property
Validation Focus
Functionalized PCL macromonomer synthesis
Validated ROP initiator for fluorinated end-group incorporation
Polymer characterization and end-group fidelity review
Lipophilicity optimization in drug discovery
Measurable logP shift vs. non-fluorinated analog
Membrane permeability context and property verification
Antibacterial pharmacophore development
Privileged 4-fluorobenzyl thioether fragment in active oxadiazoles
In vitro plant-pathogen screening and SAR interpretation
Kinase inhibitor analog synthesis
Fluorinated thioether building block for ATP-pocket motifs
Target engagement and binding-affinity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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